

Application Notes and Protocols for Org37684 in High-Throughput Screening Assays

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Compound of Interest

Compound Name: Org37684

Cat. No.: B1677479

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Introduction

Org37684 is a potent and selective agonist for the serotonin 5-HT_{2C} receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] The 5-HT_{2C} receptor is a key therapeutic target for a range of neuropsychiatric disorders, including obesity, depression, and schizophrenia. Activation of the 5-HT_{2C} receptor by an agonist like **Org37684** initiates a signaling cascade through its coupling to Gq/G11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). The subsequent increase in intracellular calcium (Ca²⁺), mobilized from the endoplasmic reticulum by IP₃, serves as a robust and measurable signal for receptor activation. This signaling pathway is amenable to high-throughput screening (HTS) methodologies, such as calcium mobilization assays, enabling the rapid identification and characterization of novel 5-HT_{2C} receptor modulators.

Mechanism of Action of Org37684

Org37684 acts as an agonist at the 5-HT_{2C} receptor, initiating a downstream signaling cascade. The binding of **Org37684** to the receptor induces a conformational change, leading to the activation of the Gq alpha subunit of the heterotrimeric G-protein. This activated Gq protein stimulates phospholipase C, which cleaves PIP₂ to generate the second messengers IP₃ and DAG. IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic

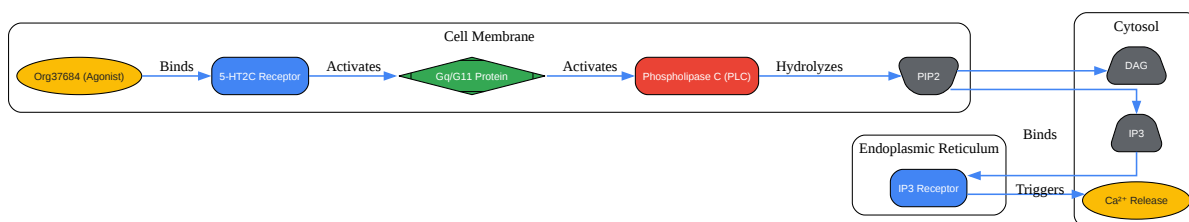
reticulum, triggering the release of stored calcium ions into the cytosol. This transient increase in intracellular calcium concentration is a hallmark of 5-HT_{2C} receptor activation and can be readily detected using calcium-sensitive fluorescent dyes in a high-throughput format.

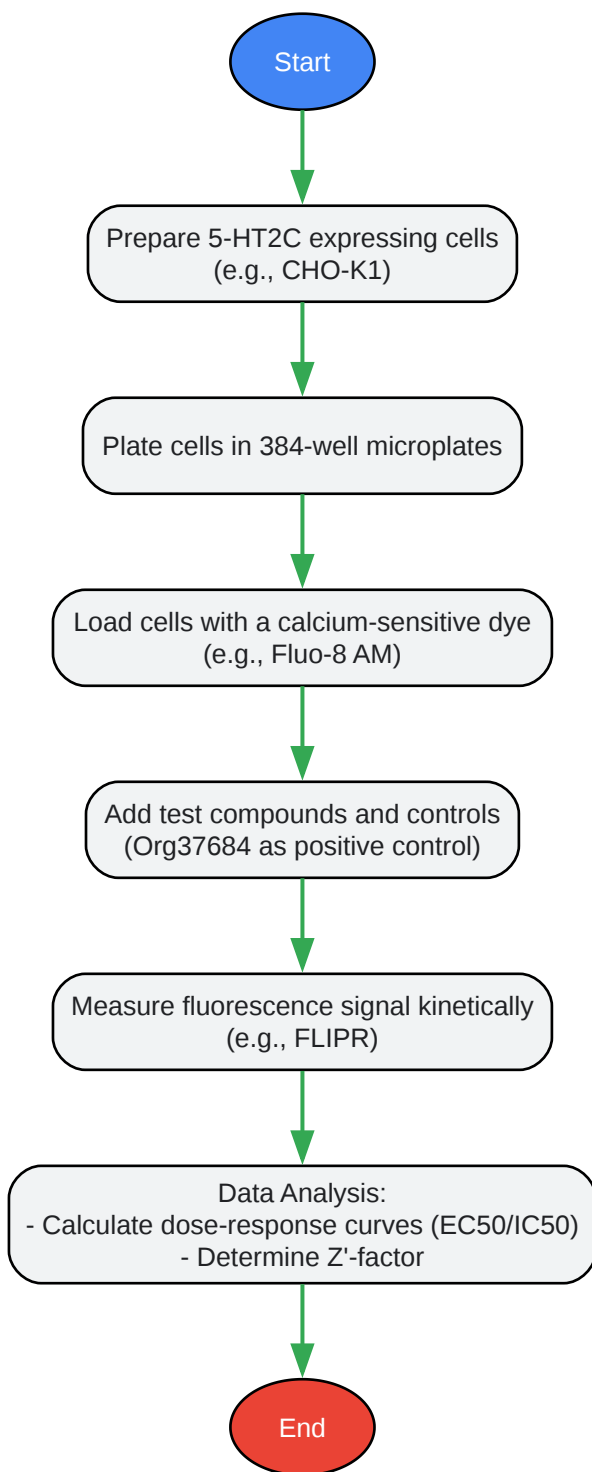
Data Presentation

The following table summarizes the quantitative data for **Org37684** and provides a representative value for the Z'-factor, a statistical indicator of the quality and robustness of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[\[2\]](#)

Compound	Parameter	Value	Receptor	Cell Line	Assay Type	Reference
Org37684	pK _i	8.1	Human 5-HT _{2C}	-	Radioligand Binding	IUPHAR/BPS Guide to PHARMACOLOGY
Org37684	pEC ₅₀	8.17	Human 5-HT _{2C}	CHO-K1	Calcium Mobilization	[1]
Representative Assay	Z'-factor	0.72 ± 0.07	GPR88 (Gq-coupled)	CHO-Gαq _i 5	Calcium Mobilization	[2]

Signaling Pathway and Experimental Workflow Diagrams





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References

- 1. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
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